molecular formula C20H16ClN3 B3019654 2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole CAS No. 339112-69-5

2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole

Cat. No. B3019654
CAS RN: 339112-69-5
M. Wt: 333.82
InChI Key: BACDHHHWKVKSDO-UHFFFAOYSA-N
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Description

The compound "2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is likely to exhibit interesting chemical properties and potential biological activity due to the presence of the benzimidazole core and the chloro-pyridinyl substituent.

Synthesis Analysis

The synthesis of related pyrido[1,2-a]benzimidazole derivatives has been reported through a novel one-pot, four-component reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of substituted pyrimido[1,6-a]-benzimidazoles has been achieved, which suggests that the synthesis of related compounds, such as the one of interest, may be feasible using similar strategies .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring. The substitution at the 2-position with a 6-chloro-3-pyridinyl group and at the 1-position with a 2-methylbenzyl group would influence the electronic and steric properties of the molecule. The molecular structure and substituent effects can be elucidated using techniques such as NMR, MS, IR spectra, and X-ray crystallography, as demonstrated for related compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including substitution, annulation, and functional group transformations. For instance, chloro derivatives of benzimidazole compounds have been converted to azido, amino, morpholino, piperidino, cyano, and methoxy derivatives . These transformations indicate the versatility of benzimidazole derivatives in chemical synthesis and the potential for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of a chloro substituent and a benzyl group could affect these properties. For example, Ru(II) complexes bearing benzimidazole-pyridine ligands have been shown to catalyze the dehydrogenation of primary alcohols to carboxylic acids, indicating the potential catalytic activity of benzimidazole derivatives . Additionally, a review of the chemistry and properties of bis-benzimidazole-pyridine compounds provides insights into the preparation, properties, and biological activity of such compounds, which could be relevant for the compound of interest .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-14-6-2-3-7-16(14)13-24-18-9-5-4-8-17(18)23-20(24)15-10-11-19(21)22-12-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACDHHHWKVKSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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